2,2-dideuteriooctadecanoic acid

Catalog No.
S731390
CAS No.
19905-58-9
M.F
C18H36O2
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dideuteriooctadecanoic acid

CAS Number

19905-58-9

Product Name

2,2-dideuteriooctadecanoic acid

IUPAC Name

2,2-dideuteriooctadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2

InChI Key

QIQXTHQIDYTFRH-FBCWWBABSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O

Isotope-Labeled Internal Standard for Mass Spectrometry

Stearic acid-2,2-d2 serves as a reliable internal standard in mass spectrometry (MS) experiments, particularly those involving the analysis of biological samples containing natural stearic acid.

Here's how it functions:

  • During sample preparation, a known amount of stearic acid-2,2-d2 is added to the sample alongside the target analyte(s).
  • Both the analyte(s) and the internal standard undergo the same sample processing and ionization steps within the mass spectrometer.
  • The resulting mass spectrum reveals peaks corresponding to the analyte(s) of interest and a distinct peak for the stearic acid-2,2-d2.

By comparing the intensity ratio of the analyte peak to the internal standard peak, researchers can account for variations in sample preparation, instrument response, and ionization efficiency, leading to more accurate and reproducible quantitative measurements of the target analyte(s).

This application is crucial in various research areas, including:

  • Lipidomics: Studying the composition and function of lipids in biological systems
  • Metabolism studies: Investigating the fate and transformation of fatty acids within organisms
  • Drug discovery and development: Quantifying drug metabolites in biological fluids

Investigating Membrane Dynamics and Lipid Interactions

Stearic acid-2,2-d2 can be used as a probe molecule to study the dynamics and interactions of lipids within biological membranes.

  • By incorporating stearic acid-2,2-d2 into model membranes or living cells, researchers can utilize techniques like NMR spectroscopy or neutron scattering to monitor the movement and behavior of the labeled molecule.
  • This information provides valuable insights into:
    • Membrane fluidity: How easily molecules can move within the membrane
    • Lipid-protein interactions: How lipids interact with and influence the function of membrane proteins
    • Phase transitions: How the physical properties of the membrane change under different conditions

These studies contribute to a deeper understanding of various cellular processes, including:

  • Signal transduction: How cells receive and transmit information
  • Endocytosis and exocytosis: How cells take up and release materials
  • Neurotransmission: How nerve cells communicate with each other

2,2-Dideuteriooctadecanoic acid, also known as dideuterated stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is a derivative of octadecanoic acid, where two hydrogen atoms are replaced by deuterium isotopes at the second carbon position. This modification alters its physical and chemical properties, making it a valuable compound in various scientific fields, particularly in studies involving lipid metabolism and enzymatic reactions.

Stearic acid-2,2-d2's primary function lies in its use as a tracer molecule in scientific research. By incorporating it into biological systems, researchers can track the metabolism and interactions of stearic acid within cells and organisms. The specific location of the deuterium label allows scientists to distinguish between newly synthesized stearic acid and existing pools using mass spectrometry techniques []. This information is crucial for understanding fatty acid uptake, storage, and utilization in various biological processes.

. For instance, deuterated fatty acids can participate in enzymatic reactions where the isotope effect is observed. The incorporation of deuterium can affect the rate of reaction and the mechanism by which enzymes catalyze the conversion of substrates. Studies have shown that deuterium-labeled compounds can be used to trace metabolic pathways and to understand the mechanisms of enzyme-catalyzed reactions more clearly .

Research indicates that 2,2-dideuteriooctadecanoic acid exhibits biological activity similar to that of its non-deuterated counterpart, octadecanoic acid (stearic acid). It may influence lipid metabolism and has been studied for its potential effects on cell signaling pathways and membrane fluidity. The unique isotopic labeling allows for detailed studies of fatty acid metabolism in biological systems, providing insights into how these compounds are utilized within cells .

The synthesis of 2,2-dideuteriooctadecanoic acid typically involves the use of deuterated precursors or reactions under deuterated conditions. Common methods include:

  • Deuteration via Heavy Water: The compound can be synthesized by reacting octadecanoic acid with heavy water (D₂O), allowing for the exchange of hydrogen atoms with deuterium during the reaction process .
  • Organic Synthesis: Specific synthetic routes involve using labeled reagents such as 1-bromo-2-octyne to produce deuterated fatty acids through organic synthesis techniques .

These methods ensure a high degree of isotopic purity, which is essential for accurate biological and chemical analysis.

2,2-Dideuteriooctadecanoic acid has several applications in research and industry:

  • Metabolic Studies: It is used as a tracer in metabolic studies to understand lipid metabolism and fatty acid oxidation pathways.
  • Enzyme Mechanism Investigation: The compound serves as a substrate in enzyme-catalyzed reactions to elucidate mechanisms involving fatty acids .
  • Pharmaceutical Research: Its unique properties make it useful in drug development, particularly in understanding how drugs interact with lipid membranes.

Interaction studies involving 2,2-dideuteriooctadecanoic acid focus on its behavior in biological systems and its interactions with proteins and enzymes. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To observe how deuterated compounds behave in various environments.
  • Mass Spectrometry: To track the incorporation and metabolism of deuterated fatty acids within biological systems.

Such studies help clarify how modifications at specific positions on fatty acids affect their biological roles and interactions with other biomolecules .

Several compounds share structural similarities with 2,2-dideuteriooctadecanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Octadecanoic Acid (Stearic Acid)C₁₈H₃₆O₂Non-deuterated version widely found in nature
11,11-Dideuteriostearic AcidC₁₈H₃₄D₂O₂Deuteration at position 11; used for metabolic studies
12-Iodo-9-cis-octadecenoic AcidC₁₈H₃₄I O₂Contains iodine; used in lipid research
2-Methyloctadecanoic AcidC₁₉H₃₈O₂Methyl-branched structure affecting properties

The uniqueness of 2,2-dideuteriooctadecanoic acid lies primarily in its specific isotopic labeling at the second carbon position, which allows for distinct insights into metabolic pathways and enzymatic mechanisms that are not readily observable with non-deuterated fatty acids .

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.284083879 g/mol

Monoisotopic Mass

286.284083879 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2,2-~2~H_2_)Octadecanoic acid

Dates

Modify: 2023-08-15

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